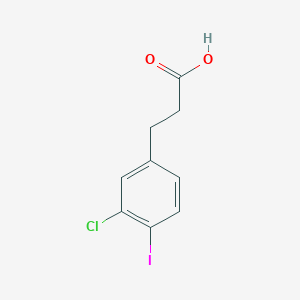

Benzenepropanoic acid, 3-chloro-4-iodo-

Descripción

Benzenepropanoic acid, 3-chloro-4-iodo-, is a halogenated derivative of hydrocinnamic acid (3-phenylpropanoic acid). Its structure features a propanoic acid chain attached to a benzene ring substituted with chlorine at position 3 and iodine at position 2.

Propiedades

Fórmula molecular |

C9H8ClIO2 |

|---|---|

Peso molecular |

310.51 g/mol |

Nombre IUPAC |

3-(3-chloro-4-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Clave InChI |

MSFLIGAGELBQSB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CCC(=O)O)Cl)I |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ácido bencenopropanoico, 3-cloro-4-yodo- normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la halogenación de derivados del benceno. Por ejemplo, la preparación puede implicar la cloración de un anillo de benceno seguida de yodación en condiciones específicas. Las condiciones de reacción a menudo requieren el uso de catalizadores y temperaturas controladas para asegurar la sustitución selectiva de los átomos de cloro y yodo en el anillo de benceno .

Métodos de producción industrial

La producción industrial de ácido bencenopropanoico, 3-cloro-4-yodo- puede implicar procesos de halogenación a gran escala. Estos procesos están diseñados para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los subproductos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la destilación, son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido bencenopropanoico, 3-cloro-4-yodo- experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los átomos de cloro o yodo son reemplazados por otros nucleófilos.

Oxidación y reducción: Puede sufrir oxidación para formar los ácidos carboxílicos correspondientes o reducción para formar alcoholes.

Sustitución aromática electrofílica: El anillo de benceno puede sufrir reacciones de sustitución electrofílica, como la nitración, la sulfonación y la halogenación.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes (por ejemplo, cloro, yodo), agentes oxidantes (por ejemplo, permanganato de potasio) y agentes reductores (por ejemplo, hidruro de aluminio y litio). Las condiciones de reacción a menudo implican temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila puede producir derivados con diferentes grupos funcionales, mientras que la oxidación puede producir ácidos carboxílicos .

Aplicaciones Científicas De Investigación

El ácido bencenopropanoico, 3-cloro-4-yodo- tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido bencenopropanoico, 3-cloro-4-yodo- implica su interacción con los objetivos y las vías moleculares. El compuesto puede actuar como un electrófilo en reacciones de sustitución, donde forma intermedios que sufren transformaciones adicionales. La presencia de átomos de cloro y yodo puede influir en la reactividad y la estabilidad del compuesto, haciéndolo adecuado para aplicaciones específicas .

Comparación Con Compuestos Similares

Structural and Functional Differences

- Halogen Substituents: The 3-chloro-4-iodo derivative combines electronegative halogens, likely increasing lipophilicity and steric bulk compared to non-halogenated analogs like phloretic acid. Iodine’s polarizability may enhance binding to biological targets .

- Functional Groups: Ester () and acyl chloride () derivatives exhibit higher reactivity than the carboxylic acid, making them intermediates in peptide coupling or polymer synthesis. The β-amino hydrochloride () introduces basicity, altering solubility .

- Acidity : The trifluoromethyl group in ’s compound lowers pKa (3.53) significantly compared to phloretic acid (~4.0–4.5), enhancing acidity due to electron-withdrawing effects .

Research Findings and Trends

- Electronic Properties : Electron-withdrawing groups (e.g., CF₃, Cl) increase acidity and resonance stabilization, influencing binding to enzymes or receptors .

- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., tert-butyl in ) may complicate synthesis, requiring optimized catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.